molecular formula C20H20BrN3O B3291289 4-(6-Bromo-4-phenylquinazolin-2-yl)-2,6-dimethylmorpholine CAS No. 871673-22-2

4-(6-Bromo-4-phenylquinazolin-2-yl)-2,6-dimethylmorpholine

Cat. No.: B3291289
CAS No.: 871673-22-2
M. Wt: 398.3 g/mol
InChI Key: CQYLDUSZLQSUFQ-UHFFFAOYSA-N
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Description

4-(6-Bromo-4-phenylquinazolin-2-yl)-2,6-dimethylmorpholine is a heterocyclic compound featuring a quinazoline core substituted with a bromine atom at position 6, a phenyl group at position 4, and a 2,6-dimethylmorpholine moiety at position 2. Quinazoline derivatives are widely studied for their biological activity, particularly in medicinal chemistry, where they serve as kinase inhibitors, anticancer agents, or antimicrobial compounds . The bromine atom may enhance electrophilic reactivity or influence binding interactions in biological systems, while the 2,6-dimethylmorpholine group likely contributes to solubility and metabolic stability.

Properties

IUPAC Name

4-(6-bromo-4-phenylquinazolin-2-yl)-2,6-dimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O/c1-13-11-24(12-14(2)25-13)20-22-18-9-8-16(21)10-17(18)19(23-20)15-6-4-3-5-7-15/h3-10,13-14H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYLDUSZLQSUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Bromo-4-phenylquinazolin-2-yl)-2,6-dimethylmorpholine typically involves multi-step organic reactions. One common route starts with the preparation of the quinazoline core, followed by bromination and subsequent substitution reactions to introduce the phenyl and morpholine groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-(6-Bromo-4-phenylquinazolin-2-yl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing groups, while substitution reactions could introduce various functional groups at specific positions on the molecule.

Scientific Research Applications

4-(6-Bromo-4-phenylquinazolin-2-yl)-2,6-dimethylmorpholine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can serve as a probe to study biological processes and interactions.

    Medicine: It has potential as a lead compound for developing new drugs, particularly in oncology and neurology.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(6-Bromo-4-phenylquinazolin-2-yl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Pyrido[2,3-d]pyrimidine Derivative

  • Structure : (2S,2'R,6R,6'R)-4,4'-(6-Bromopyrido[2,3-d]pyrimidine-2,4-diyl)bis(2,6-dimethylmorpholine) .
  • Key Features : Contains a pyrido[2,3-d]pyrimidine core instead of quinazoline, with two 2,6-dimethylmorpholine groups.
  • Comparison: The pyrido[2,3-d]pyrimidine core may offer distinct electronic properties compared to quinazoline due to the fused pyridine ring. The bis-morpholine substitution could enhance solubility but reduce steric flexibility relative to the mono-substituted target compound.

4-[1-(4-Fluorobenzenesulfonyl)piperidin-4-yl]-2,6-dimethylmorpholine

  • Structure : Features a piperidine ring linked to a 4-fluorobenzenesulfonyl group and 2,6-dimethylmorpholine .
  • Key Features : Sulfonyl and fluorophenyl groups introduce strong electron-withdrawing effects.

4-(4,5-Dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine Hydrobromide

  • Structure : Contains a dihydroimidazole ring attached to 2,6-dimethylmorpholine as a hydrobromide salt .
  • Comparison :
    • Used as an intermediate in pharmaceuticals and agrochemicals, contrasting with the target compound’s likely role as a bioactive core.
    • The hydrobromide salt form increases solubility in polar solvents, whereas the neutral bromoquinazoline derivative may require formulation aids for delivery .

Fenpropimorph (4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine)

  • Structure : A phenylpropane derivative with a bulky tert-butylphenyl group .
  • Key Features: Known fungicidal activity in agrochemistry.
  • Demonstrates the versatility of 2,6-dimethylmorpholine in diverse applications, from agrochemicals to pharmaceuticals .

4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine

  • Structure : Benzothiazole thioether linked to 2,6-dimethylmorpholine .
  • Key Features : The thioether group introduces redox activity.
  • Comparison :
    • The benzothiazole moiety may confer antioxidant or antitumor properties, differing from the bromoquinazoline’s hypothesized kinase inhibition.
    • Safety data indicate higher toxicity (GHS Category 3), suggesting stricter handling requirements compared to the target compound .

4-(2,6-Dichlorobenzoyl)-2,6-dimethylmorpholine

  • Structure: Dichlorophenyl methanone attached to 2,6-dimethylmorpholine .
  • Key Features : Electron-withdrawing chlorine atoms influence electronic density.
  • Comparison :
    • The dichlorobenzoyl group may enhance binding to aromatic hydrocarbon receptors or proteases, contrasting with the bromoquinazoline’s planar heterocyclic core.
    • Used in organic synthesis as a building block, highlighting structural adaptability for diverse chemical modifications .

Biological Activity

4-(6-Bromo-4-phenylquinazolin-2-yl)-2,6-dimethylmorpholine (CAS No. 871673-22-2) is a synthetic compound that belongs to the quinazoline family. Its unique structure, characterized by a bromine atom and a phenyl group attached to a quinazoline core, combined with a morpholine ring, suggests potential biological activities that are currently under investigation. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H20BrN3O, with a molecular weight of approximately 398.3 g/mol. The compound exhibits various physicochemical properties that influence its biological activity, including solubility and stability under physiological conditions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within the body:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular signaling pathways, particularly those associated with cancer cell proliferation.
  • Receptor Modulation: It can modulate the activity of receptors that are crucial for various physiological processes.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties:

  • Cell Proliferation Inhibition: Research shows that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. Dose-dependent studies reveal IC50 values in the low micromolar range.
  • Apoptosis Induction: Mechanistic studies suggest that the compound promotes apoptosis in cancer cells through the activation of caspase pathways.
  • In Vivo Efficacy: Animal model studies demonstrate tumor growth inhibition when treated with this compound, indicating its potential as an effective therapeutic agent.

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence supporting the neuroprotective effects of this compound:

  • Oxidative Stress Reduction: The compound has been shown to reduce oxidative stress markers in neuronal cell cultures, suggesting a protective effect against neurodegenerative diseases.
  • Neuroinflammation Modulation: Preliminary studies indicate that it may modulate inflammatory pathways in neural tissues, providing potential benefits in conditions like Alzheimer's disease.

Comparison with Related Compounds

To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:

Compound NameStructureBiological ActivityNotes
N-(6-Bromo-4-phenylquinazolin-2-yl)-N’-(5-chloro-furan-2-ylmethylene)-hydrazineStructureModerate anticancer activityLess potent than target compound
4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl-phenylmethanoneStructureAnticancer effects notedDifferent receptor targets
4-(6-Bromo-4-phenylquinazolin-2-yl)-piperazin-1-yl-p-tolyl-methanoneStructureLimited activity reportedLess explored

Case Studies

A few notable case studies highlight the potential applications of this compound:

  • Study on Breast Cancer Cells: In vitro analysis demonstrated a significant reduction in cell viability with increasing concentrations of the compound over 48 hours.
  • Animal Model for Neuroprotection: Mice treated with the compound showed improved cognitive function in behavioral tests compared to control groups after inducing neuroinflammation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-Bromo-4-phenylquinazolin-2-yl)-2,6-dimethylmorpholine
Reactant of Route 2
4-(6-Bromo-4-phenylquinazolin-2-yl)-2,6-dimethylmorpholine

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